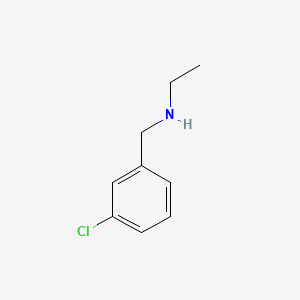

N-(3-Chlorobenzyl)ethanamine

Description

N-(3-Chlorobenzyl)ethanamine (CAS: 90389-47-2) is a secondary amine characterized by a benzyl group substituted with a chlorine atom at the 3-position and an ethylamine side chain. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of β-lactamase inhibitors and serotonin receptor ligands . Its hydrochloride salt (purity ≥98%) is commercially available for research purposes .

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDVRWXQCOMYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192419 | |

| Record name | Benzenemethanamine, 3-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-82-0 | |

| Record name | Benzenemethanamine, 3-chloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Chlorobenzyl)ethanamine can be synthesized through various methods. One common method involves the reaction of 3-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of N-(3-Chlorobenzyl)ethanamine often involves large-scale batch reactions. The process includes the use of automated reactors to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorobenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: 3-chlorobenzylamine.

Substitution: 3-hydroxybenzylamine or 3-alkoxybenzylamine.

Scientific Research Applications

Chemistry

N-(3-Chlorobenzyl)ethanamine serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the formation of derivatives that may exhibit different biological properties.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Reagent | Acts as a reagent in organic reactions |

Biology

The compound has been investigated for its potential biological activities. Studies suggest its interaction with cellular processes and biomolecules, making it a candidate for further research in pharmacology and toxicology.

| Biological Activity | Mechanism |

|---|---|

| Interaction with receptors | Modulates neurotransmitter systems |

| Effects on cell processes | Influences cellular signaling pathways |

Medicine

N-(3-Chlorobenzyl)ethanamine has been explored for therapeutic applications, particularly in developing drugs targeting neurological disorders. Its unique structure may enhance its efficacy in modulating neurotransmitter systems, suggesting potential uses as an antidepressant or anxiolytic agent.

| Therapeutic Use | Potential Impact |

|---|---|

| Neurological Disorders | Possible treatment for mood disorders |

| Pharmacological Tool | Investigated for drug development |

Case Study 1: Neuropharmacological Research

In a study examining the effects of N-(3-Chlorobenzyl)ethanamine on neurotransmitter systems, researchers found that the compound significantly modulated serotonin and dopamine levels in vitro. This suggests its potential role as an antidepressant.

Case Study 2: Synthesis of Derivatives

A research team utilized N-(3-Chlorobenzyl)ethanamine to synthesize several derivatives, which were tested for their biological activity against various cancer cell lines. Preliminary results indicated enhanced cytotoxic effects compared to non-chlorinated analogs.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues with Chlorobenzyl Substituents

Key Observations :

- Chlorine Position : Substitution at the 3-position (vs. 2- or 4-) influences steric and electronic properties. For example, 3-chloro derivatives exhibit distinct binding affinities to serotonin receptors compared to 2-chloro analogues like 24H-NBCl .

- Side Chain Modifications : Replacement of the ethylamine group with methylamine (e.g., 1-(3-Chlorophenyl)-N-methylmethanamine) reduces molecular weight and alters pharmacokinetics .

NBOMe Derivatives with Functionalized Benzyl Groups

NBOMe compounds, such as 24H-NBCl (N-(2-chlorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine), share the ethanamine backbone but feature methoxy groups on the phenyl ring. These modifications enhance 5-HT2A receptor agonism, with potency ranking as follows:

Structural Impact :

Halogenated and Salt Forms

Key Trends :

- Salt Forms : Hydrochlorides improve crystallinity and handling.

- Functional Groups: Thiophene or phenoxy substituents reduce aqueous solubility but enhance membrane permeability .

Biological Activity

N-(3-Chlorobenzyl)ethanamine, also known as 3-chlorobenzylamine, is a chemical compound with significant biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂ClN

- Molecular Weight : 171.65 g/mol

- CAS Number : 39180-82-0

Biological Activities

N-(3-Chlorobenzyl)ethanamine has been investigated for several biological activities, including:

- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial and antifungal activities. It may inhibit the growth of various pathogens by interfering with their metabolic processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in microbial metabolism. For instance, it may inhibit monoamine oxidase (MAO), which is critical in the degradation of neurotransmitters .

- Pharmacological Applications : N-(3-Chlorobenzyl)ethanamine serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for the development of derivatives with enhanced biological activities .

The mechanism by which N-(3-Chlorobenzyl)ethanamine exerts its biological effects involves:

- Binding to Receptors : The compound can bind to specific receptors or enzymes, altering their activity. This interaction can lead to inhibition of microbial growth through enzyme inhibition.

- Chemical Reactions : It undergoes various chemical reactions such as oxidation and reduction, which can modify its structure and enhance its biological efficacy. For example, it can be oxidized to form 3-chlorobenzaldehyde or reduced to yield 3-chlorobenzylamine.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Position of Chlorine | Biological Activity |

|---|---|---|

| N-(3-Chlorobenzyl)ethanamine | 3 | Antimicrobial, MAO inhibition |

| N-(4-Chlorobenzyl)ethanamine | 4 | Moderate antimicrobial activity |

| N-(2-Chlorobenzyl)ethanamine | 2 | Lower enzyme inhibition |

This table highlights how the position of chlorine on the benzene ring influences the compound's reactivity and biological activity.

Case Studies and Research Findings

Recent studies have explored the efficacy of N-(3-Chlorobenzyl)ethanamine in various contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives of N-(3-Chlorobenzyl)ethanamine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .

- Neurological Applications : Research indicates that this compound can be utilized in developing drugs for treating neurological disorders due to its ability to inhibit MAO enzymes, which are implicated in mood regulation and neurodegenerative diseases .

- Anti-cancer Potential : Preliminary investigations suggest that derivatives may possess anticancer properties, potentially acting on pathways involved in cell proliferation and apoptosis .

Q & A

Q. What are the standard synthetic routes for N-(3-Chlorobenzyl)ethanamine, and what reaction conditions are typically employed?

N-(3-Chlorobenzyl)ethanamine can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-(3-chlorophenyl)ethan-1-amine with acyl chlorides or carbonyl compounds under reflux conditions. For example, in dichloromethane with triethylamine as a base, 2-(3-chlorophenyl)ethan-1-amine reacts with 4-nitrobenzoyl chloride to form hybrid amides, followed by purification via column chromatography using neutral Al₂O₃ . Solvent choice (e.g., ethanol at 75–85°C) and stoichiometric ratios are critical for optimizing yield.

Q. Which spectroscopic techniques are most effective for characterizing N-(3-Chlorobenzyl)ethanamine, and what key spectral features should researchers anticipate?

Characterization typically employs ¹H/¹³C NMR, UV-Vis spectroscopy, and mass spectrometry. In NMR, the chlorobenzyl group produces distinct aromatic proton signals (δ 7.2–7.4 ppm) and a benzylic CH₂ group (δ 3.8–4.2 ppm). The ethylamine moiety shows a triplet near δ 2.6 ppm (N–CH₂–) and a triplet for the terminal CH₃ (δ 1.1–1.3 ppm). Mass spectra often display a molecular ion peak at m/z corresponding to the molecular weight (C₉H₁₂ClN, ~169.65 g/mol) and fragments from cleavage at the benzylic position .

Q. What in vitro assays are recommended for preliminary evaluation of N-(3-Chlorobenzyl)ethanamine’s bioactivity?

Initial screening should include enzyme inhibition assays (e.g., MurA for antibacterial activity) and cytotoxicity tests (e.g., MTT assay on mammalian cell lines). For enzyme studies, IC₅₀ values can be determined using spectrophotometric methods monitoring substrate conversion. Positive controls (e.g., fosfomycin for MurA) and negative controls (solvent-only) are essential to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during N-(3-Chlorobenzyl)ethanamine synthesis?

Byproducts such as N-alkylated derivatives or oxidation products arise from excessive base or prolonged reaction times. Optimization involves:

Q. What computational strategies are recommended for predicting the biological activity of N-(3-Chlorobenzyl)ethanamine derivatives?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like MurA. Key steps include:

- Protein preparation : Retrieve the MurA crystal structure (PDB ID: 1UAE) and remove water molecules.

- Ligand preparation : Generate 3D conformers of N-(3-Chlorobenzyl)ethanamine derivatives using Open Babel.

- Docking validation : Compare results with known inhibitors (e.g., compound 1c in MurA studies) to assess predictive accuracy .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chlorobenzyl-ethanamine derivatives?

Contradictions often stem from variations in assay conditions or substituent effects. Systematic approaches include:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., chloro vs. nitro substituents altering antibacterial efficacy).

- Structure-activity relationship (SAR) studies : Synthesize analogs with controlled modifications (e.g., halogen position, chain length) to isolate contributing factors .

Q. What in vitro models are appropriate for assessing the neurotoxic potential of N-(3-Chlorobenzyl)ethanamine?

Differentiate neurotoxicity using:

- Primary neuronal cultures : Measure glutamate receptor overactivation or oxidative stress markers (e.g., ROS, glutathione depletion).

- Blood-brain barrier (BBB) permeability assays : Use in vitro BBB models (e.g., hCMEC/D3 cells) to predict CNS exposure.

- Comparative analysis : Benchmark against regulated NBOMe compounds (e.g., 25C-NBOMe) to assess structural liability .

Q. How can analytical techniques differentiate N-(3-Chlorobenzyl)ethanamine from regulated NBOMe analogs?

Key discriminators include:

- Mass spectrometry : NBOMe compounds exhibit characteristic m/z peaks for methoxybenzyl groups (e.g., 25C-NBOMe at m/z 387.1).

- ¹H NMR : Absence of methoxybenzyl protons (δ 3.7–3.9 ppm) in N-(3-Chlorobenzyl)ethanamine.

- HPLC retention times : Use reverse-phase C18 columns with acetonitrile/water gradients to resolve structural analogs .

Methodological Notes

- Synthesis protocols should include inert atmosphere handling (N₂/Ar) to prevent oxidation of the amine group.

- Toxicology studies require compliance with OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Regulatory compliance : Ensure synthesis and handling adhere to Controlled Substances Act guidelines, particularly for analogs with psychoactive potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.